molecular formula C17H18N2O2S B2406181 N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxamide CAS No. 864974-69-6

N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxamide

Cat. No.: B2406181
CAS No.: 864974-69-6
M. Wt: 314.4
InChI Key: DHUOOUHPHAYPMD-UHFFFAOYSA-N
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Description

N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxamide is a recognized and potent ATP-competitive inhibitor of Janus Kinase 2 (JAK2) [https://pubmed.ncbi.nlm.nih.gov/25961592/]. This compound was developed to probe the intricate signaling pathways mediated by the JAK-STAT cascade, which is fundamental to processes of hematopoiesis, immune cell function, and cellular proliferation. Its primary research value lies in its high selectivity for JAK2, making it an essential pharmacological tool for investigating the pathogenesis of myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis, where dysregulated JAK2 signaling is a hallmark [https://www.nature.com/articles/leu201283]. Researchers utilize this compound in vitro to elucidate the mechanistic role of JAK2 in cytokine-driven signal transduction and to study its effects on the survival and proliferation of JAK2-dependent cell lines. Furthermore, it serves as a critical reference compound in high-throughput screening campaigns to identify and characterize next-generation JAK inhibitors, contributing significantly to the field of kinase inhibitor discovery and cancer research.

Properties

IUPAC Name

N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-18-16(21)14-8-9-22-17(14)19-15(20)13-7-6-11-4-2-3-5-12(11)10-13/h6-10H,2-5H2,1H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUOOUHPHAYPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(CCCC3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Functional Group Interactions

The thiophene ring's electron-deficient character (Hammett σp = +0.52) directs electrophilic substitution to the 5-position, requiring protecting group strategies during amide bond formation. Comparative NMR analysis shows the N-methyl group deshields the adjacent carbonyl carbon by 3.7 ppm compared to unmethylated analogs, confirming successful methylation.

Synthetic Methodologies

Industrial preparation routes employ three distinct approaches differentiated by starting materials and catalytic systems.

Stepwise Assembly Route

This four-step sequence (Scheme 1) remains the most widely implemented method in pilot-scale production:

Stage 1 : 5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid activation using HATU (1.2 eq) in DMF at -15°C produces the corresponding acyl fluoride intermediate. Kinetic studies show fluoride formation reaches 98% completion within 12 minutes under these conditions.

Stage 2 : Coupling with 2-aminothiophene-3-carboxamide proceeds via nucleophilic acyl substitution. The reaction exhibits second-order kinetics (k = 0.017 M⁻¹min⁻¹ at 25°C) with optimal conversion (91%) achieved using DIPEA (2.5 eq) as base.

Stage 3 : N-Methylation employs dimethyl sulfate (1.1 eq) in acetone/water biphasic system. Phase-transfer catalysis with Aliquat 336 (0.05 eq) enhances methylation efficiency from 68% to 94% while reducing byproduct formation.

Stage 4 : Final purification through antisolvent crystallization using ethyl acetate/heptane (3:7) yields pharmaceutical-grade material (99.2% purity by HPLC).

Convergent Synthesis Approach

Recent patent disclosures describe a tandem oxidation-cyclization strategy that reduces step count by 50% (Scheme 2):

  • Oxidative Coupling : 2-Mercapto-N-methylacetamide (1.05 eq) reacts with 1,2,3,4-tetrahydronaphthalene-2-carbonyl chloride under O₂ atmosphere (3 bar) using CuI (5 mol%)/1,10-phenanthroline (10 mol%) catalyst system. This step achieves 88% conversion to the thioester intermediate within 4 hours at 60°C.

  • Cyclocondensation : Heating the crude thioester in DMF at 130°C induces spontaneous cyclization via elimination of H₂O. Dielectric constant measurements confirm optimal cyclization efficiency (ε = 38.2) in DMF compared to other polar aprotic solvents.

Continuous Flow Synthesis

A breakthrough 2024 development enables full synthesis in 23 minutes residence time using microfluidic reactors:

Parameter Batch Process Flow System Improvement
Reaction Time 8.5 h 23 min 96%
Space-Time Yield 0.47 g/L·h 18.2 g/L·h 38.7x
E-Factor 32.4 7.1 78% ↓
Purity 98.9% 99.6% +0.7%

Key innovations include:

  • Segmented flow technology prevents channel clogging from intermediate precipitates
  • In-line IR monitoring enables real-time adjustment of methylating agent stoichiometry
  • Integration of scavenger columns removes residual catalysts without workup steps

Critical Process Parameters

Optimization studies reveal seven vital factors controlling reaction outcomes:

Temperature Profiling

DSC analysis identifies three exothermic events during the methylation step requiring precise thermal control:

  • Initial proton transfer (-ΔH = 28 kJ/mol) at 45-50°C
  • Methyl group transfer (-ΔH = 67 kJ/mol) at 65-70°C
  • Byproduct decomposition (-ΔH = 112 kJ/mol) above 85°C

Maintaining reaction temperature at 68±2°C maximizes product yield while preventing thermal degradation.

Catalytic System Optimization

Screening of 27 transition metal catalysts identified Pd(OAc)₂/ Xantphos (2:1 ratio) as most effective for Suzuki-type coupling variants:

Catalyst Yield (%) Selectivity (%) TON
Pd(PPh₃)₄ 67 82 340
PdCl₂(dppf) 73 88 410
Pd(OAc)₂/Xantphos 89 96 620
NiCl₂(dme) 54 76 290

The Pd/Xantphos system enables catalyst loading reduction to 0.8 mol% while maintaining 89% yield.

Analytical Characterization

Modern quality control protocols employ orthogonal analytical techniques:

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, DMSO-d6): δ 2.85 (s, 3H, N-CH3), 3.12-3.15 (m, 4H, tetralin CH2), 6.98 (d, J=8.5 Hz, 1H, ArH), 7.45 (s, 1H, thiophene H)
  • HRMS : m/z calc. for C₁₇H₁₈N₂O₂S [M+H]⁺ 331.1118, found 331.1115
  • IR : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), 1245 cm⁻¹ (C-N stretch)

Chromatographic Purity Assessment

UPLC conditions:

  • Column: Acquity BEH C18 (2.1×100 mm, 1.7 μm)
  • Mobile phase: 0.1% HCO₂H in H2O (A)/MeCN (B)
  • Gradient: 5-95% B over 6 min
  • Retention time: 3.82 min
  • System suitability: RSD <0.15% for 10 injections

Industrial Scale-Up Considerations

Comparative analysis of three manufacturing approaches reveals critical economic factors:

Parameter Batch Flow Hybrid
Capital Cost $2.1M $3.8M $2.9M
Operating Cost/kg $1240 $890 $1050
Throughput 28 kg/day 410 kg/day 195 kg/day
Waste Generation 34 kg/kg 8 kg/kg 19 kg/kg

The flow system demonstrates superior environmental performance with PMI (Process Mass Intensity) of 7.8 vs. 41.2 for batch processing.

Emerging Methodologies

Recent advances in catalytic systems show particular promise:

Photoredox-Mediated Amination

Visible light catalysis (450 nm LED) enables direct C-H amination of the tetrahydronaphthalene core:

  • Ir(ppy)₃ (2 mol%) catalyst
  • DIPEA (3 eq) as sacrificial reductant
  • 72% yield in 6 hours vs. 22% thermal control
  • Excellent functional group tolerance (halogens, esters, nitriles)

Biocatalytic Methylation

Engineered methyltransferases achieve 99% regioselectivity for N-methylation:

  • MT1 variant (K326M/T328W): kcat = 4.7 s⁻¹, KM = 0.8 mM
  • Cofactor recycling system reduces SAM consumption by 94%
  • 82% isolated yield at 100 g scale in aqueous buffer

Environmental Impact Mitigation

Life cycle analysis identifies three key improvement areas:

  • Solvent Recovery: Implementation of falling-film evaporators increases DMF recovery from 58% to 91%
  • Catalyst Recycling: Magnetic nanoparticle-supported catalysts achieve 17 reuse cycles with <5% activity loss
  • Energy Optimization: Heat integration reduces steam consumption by 28% in distillation steps

These measures reduce the overall carbon footprint from 18.4 kg CO₂eq/kg to 6.2 kg CO₂eq/kg product.

Chemical Reactions Analysis

N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxamide can be compared with other thiophene derivatives such as:

These comparisons highlight the unique structural features and diverse applications of this compound in various fields.

Biological Activity

N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including its pharmacological effects and structure-activity relationships (SAR), supported by relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-thiophene-3-carboxamide
  • Molecular Formula : C15H15N1O1S1
  • Molecular Weight : 273.35 g/mol

This compound features a thiophene ring and a tetrahydronaphthalene moiety, which are significant in influencing its biological activity.

1. Antitumor Activity

Research indicates that compounds containing thiophene and naphthalene derivatives exhibit notable antitumor properties. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values ranging from 10 to 20 µM across different cell lines, indicating potent cytotoxicity compared to standard chemotherapeutic agents such as doxorubicin .

The mechanism of action appears to involve the induction of apoptosis in cancer cells. Molecular docking studies suggest that the compound interacts with key proteins involved in the apoptotic pathway. Specifically:

  • Target Proteins : Bcl-2 family proteins are implicated in the regulation of apoptosis.
  • Binding Affinity : The binding affinity of the compound to Bcl-2 was found to be higher than that of several known inhibitors .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the molecular structure affect biological activity:

Structural Feature Impact on Activity
Presence of N-methyl groupEnhances solubility and bioavailability
Thiophene ringEssential for antitumor activity; contributes to electron delocalization
Tetrahydronaphthalene moietyIncreases hydrophobic interactions with target proteins

These insights are crucial for guiding future modifications aimed at improving efficacy and reducing toxicity.

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Study on HeLa Cells :
    • Objective : To evaluate cytotoxicity.
    • Findings : The compound induced significant apoptosis at concentrations above 15 µM after 24 hours of exposure.
    • Methodology : MTT assay followed by flow cytometry analysis for apoptotic markers.
  • In Vivo Studies :
    • Model : Xenograft models using A549 lung cancer cells.
    • Results : Administration of the compound resulted in a 50% reduction in tumor volume compared to control groups after four weeks of treatment.

Q & A

Q. How can cross-disciplinary approaches (e.g., material science) enhance its applications?

  • Methodological Answer :
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to improve solubility and targeted delivery .
  • Electrochemical Sensors : Functionalize carbon electrodes with the compound to detect biomarkers (e.g., dopamine) via π-π stacking .

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